REACTION_SMILES
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[ClH:20].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13][cH:14]1.[Na+:23].[OH-:22].[OH2:21].[Zn:30].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[NH2:1][c:4]1[cH:5][c:6]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:13][cH:14]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCOC(=O)c1ccc([N+](=O)[O-])cc1C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1ccc(N)cc1C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |